2-Dimethylamino-6-hydroxypurine

Guanine Deaminase Enzyme Activation Purine Metabolism

Researchers investigating guanine deaminase regulation or DNA lesion bypass face confounding results when using generic purine analogs. 2-Dimethylamino-6-hydroxypurine is the only purine that activates GDA (Ki=1.09 μM) while causing a 16,000-fold polymerase impairment. • GDA activator: 1.72-fold lower Ki than inhibitor 2,6-diaminopurine. • DNA lesion probe: 16,000-fold catalytic efficiency reduction in Dpo4. • MTH1 reference: EC50=3 nM in K562 CETSA. • LC-MS/MS standard for methylated purine metabolomics. In stock for global shipping.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 1445-15-4
Cat. No. B014356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-6-hydroxypurine
CAS1445-15-4
SynonymsN2,N2-Dimethylguanine;  2-(Dimethylamino)-1,7-dihydro-6H-purin-6-one;  NSC 515541; 
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)C2=C(N1)N=CN2
InChIInChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13)
InChIKeyXMSMHKMPBNTBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino-6-hydroxypurine for Research


2-Dimethylamino-6-hydroxypurine (CAS 1445-15-4), also known as N2,N2-dimethylguanine, is a modified purine base belonging to the oxopurine class [1]. It is characterized by a dimethylamino substituent at the 2-position and a keto group at the 6-position of the purine ring, distinguishing it from both guanine and 2,6-diaminopurine . This compound serves as a key research tool in studies of nucleic acid modifications, enzyme inhibition, and cancer biomarker discovery due to its unique biochemical interactions that diverge significantly from its closest structural analogs [2].

Enzyme activation probe Guanine deaminase activator study context
Translesion synthesis tool DNA polymerase Dpo4 inhibition assay fit
MTH1 binding reference MTH1 ligand binding assay context
Metabolomics standard Methylated purine biomarker validation

Why 2-Dimethylamino-6-hydroxypurine Cannot Be Substituted


The substitution pattern on the purine ring dictates distinct and often opposing biological activities. While 2,6-diaminopurine acts as a competitive inhibitor of guanine deaminase (Ki = 1.88 μM), 2-dimethylamino-6-hydroxypurine uniquely enhances the enzyme's activity (Ki = 1.09 μM), representing a functional inversion rather than a potency shift [1]. Furthermore, the N2,N2-dimethyl modification in this compound introduces a steric bulk that profoundly impairs DNA polymerase processivity—a 16,000-fold reduction in catalytic efficiency—a property not shared by unsubstituted guanine or mono-methylated analogs [2]. Consequently, substituting this compound with a generic purine analog in studies of enzyme regulation, DNA damage bypass, or methylated nucleoside biomarker validation would yield fundamentally different and potentially misleading results.

Functional inversion risk

2,6-Diaminopurine inhibits GDA; this compound activates it. Substitution may reverse enzyme modulation direction.

Polymerase processing divergence

N2,N2-dimethyl modification impairs DNA polymerase processivity; unmodified or mono-methyl analogs may not reproduce the effect.

Methylation pattern mismatch

Dimethyl vs. mono-methyl substitution alters recognition in enzyme and biomarker assays.

2-Dimethylamino-6-hydroxypurine: Quantitative Evidence


Guanine Deaminase: Activation vs. Inhibition

In a direct comparative study of mammalian guanine deaminase (GDA) activity, 2-dimethylamino-6-hydroxypurine functioned as an activator, enhancing guanine deamination, while its close structural analog 2,6-diaminopurine acted as an inhibitor. The inhibition constant (Ki) for 2-dimethylamino-6-hydroxypurine was 1.09 ± 0.11 μM, compared to a Ki of 1.88 ± 0.13 μM for 2,6-diaminopurine, representing a 1.72-fold lower Ki value for the activator versus the inhibitor [1]. This functional opposition—activation vs. inhibition—is a critical differentiating factor for researchers investigating purine metabolic pathways or screening for GDA modulators.

GDA modulation
Head-to-head
Ki = 1.09 ± 0.11 μM (activator) vs. 1.88 ± 0.13 μM (inhibitor)
Functional switch from inhibition to activation reported
Mammalian GDA assay context
Guanine Deaminase Enzyme Activation Purine Metabolism

DNA Polymerase Dpo4 Inhibition

The presence of N2,N2-dimethylguanine (2-dimethylamino-6-hydroxypurine) lowers the catalytic efficiency of the Y-family DNA polymerase Dpo4 by 16,000-fold relative to unmodified guanine [1]. This profound reduction is due to the steric hindrance imposed by the N2,N2-dimethyl group, which traps the enzyme in an inactive ternary complex and causes Dpo4 to insert dNTPs almost at random during lesion bypass [1]. In contrast, guanine or mono-methylated analogs do not exhibit this extreme kinetic impairment, underscoring the unique impact of the dimethyl substitution.

Dpo4 inhibition
Class-level
16,000-fold catalytic efficiency reduction
Reported steric impairment of polymerase
Y-family polymerase assay context
DNA Polymerase Translesion Synthesis Enzyme Inhibition

MTH1 Binding Affinity

2-Dimethylamino-6-hydroxypurine exhibits binding affinity for the human oxidized purine nucleoside triphosphate hydrolase MTH1 (NUDT1) with an EC50 of 3 nM in a cellular thermal shift assay (CETSA) performed in K562 human leukemia cells [1]. While direct comparator data for 2,6-diaminopurine in the same assay is not available, the potency of this compound is comparable to that of several synthetic purine-based MTH1 inhibitors reported to have submicromolar IC50 values . This places 2-dimethylamino-6-hydroxypurine as a structurally simple yet potent ligand for MTH1, a validated target in cancer cell survival.

MTH1 binding
Supporting evidence
EC50 = 3 nM (CETSA, K562 cells)
Reported binding affinity context
Cellular thermal shift assay
MTH1 Inhibitor Cancer Research DNA Damage Response

Elevated Urinary Excretion in Leukemia

2-Dimethylamino-6-hydroxypurine and its ribonucleoside were identified in the urine of both normal and leukemic subjects, with the levels of these methylated purines being elevated in leukemia patients compared to healthy controls on controlled low-purine diets [1]. While exact fold-change values are not reported, the study establishes a qualitative difference in excretion patterns, suggesting increased purine methylation in malignancy. This is supported by later studies showing that a panel of urinary nucleosides including N2,N2-dimethylguanine (2-dimethylamino-6-hydroxypurine) can indicate a tumor with a sensitivity of 54% and specificity of 86% [2].

Urinary biomarker
Cross-study comparable
Elevated in leukemic subjects (qualitative)
Reported biomarker context
Panel sensitivity 54%, specificity 86%
Cancer Biomarker Metabolomics Modified Nucleosides

2-Dimethylamino-6-hydroxypurine: Research Applications


Guanine Deaminase Activator Screening

Utilize 2-dimethylamino-6-hydroxypurine as a positive control for GDA activation, given its 1.72-fold lower Ki compared to the inhibitor 2,6-diaminopurine [1]. This compound enables researchers to study the mechanisms of enzyme activation rather than inhibition, providing a functional contrast to commonly used purine analogs. It is particularly valuable for screening compound libraries for GDA modulators with activating properties.

Translesion DNA Synthesis Assays

Employ 2-dimethylamino-6-hydroxypurine as a template lesion to investigate the fidelity and processivity of Y-family DNA polymerases, such as Dpo4, where it causes a 16,000-fold reduction in catalytic efficiency [2]. This extreme kinetic effect makes it an ideal probe for studying polymerase stalling, lesion bypass, and the structural basis of nucleotide incorporation opposite bulky DNA adducts.

MTH1 Ligand Binding Assays

Use 2-dimethylamino-6-hydroxypurine as a reference ligand in MTH1 binding assays, including cellular thermal shift assays (CETSA), where it exhibits an EC50 of 3 nM in K562 cells [3]. Its submicromolar affinity positions it as a useful comparator for validating the potency of novel MTH1 inhibitors being developed for cancer therapy research.

Cancer Metabolomics Reference Standard

Incorporate 2-dimethylamino-6-hydroxypurine as an analytical reference standard in LC-MS/MS or HPLC-based metabolomics workflows targeting methylated purines. Its elevated urinary excretion in leukemia patients [4] and inclusion in cancer biomarker panels [5] make it a relevant standard for validating detection methods and quantifying methylated nucleoside levels in clinical research samples.

Application
Selection Property
Validation Focus
Guanine deaminase activation studies
Functional activation profile
Enzyme activation vs. inhibition endpoint
Translesion DNA synthesis assays
Polymerase stalling efficiency
Catalytic impairment endpoint
MTH1 ligand binding probe
Binding affinity reference
Cellular target engagement context
Cancer metabolomics standard
Methylated purine identity
Detection method validation

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